molecular formula C23H25BrN4O2 B2653113 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189708-34-6

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2653113
CAS No.: 1189708-34-6
M. Wt: 469.383
InChI Key: LGHXGHMGKNXTBE-UHFFFAOYSA-N
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Description

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide is a potent and selective chemical probe designed to target the bromodomain-containing protein 4 (BRD4). This compound functions by competitively inhibiting the binding of BRD4 to acetylated lysine residues on histones, a crucial interaction for the recruitment of transcriptional machinery to specific gene promoters. By disrupting this epigenetic reader function, it effectively downregulates the expression of key oncogenes, such as MYC, which are critically dependent on BRD4 for their transcriptional amplification . Its primary research value lies in the dissection of BET protein function in models of cancer, inflammation, and other diseases driven by aberrant gene expression. Researchers utilize this inhibitor to explore the therapeutic potential of BRD4 inhibition, investigating its effects on cell proliferation, apoptosis, and differentiation in various cellular and animal models. The compound's specific structural features, including the 4-bromophenyl and dimethylphenyl groups, contribute to its high affinity and selectivity profile, making it a valuable tool for validating BRD4 as a target and for understanding the broader implications of epigenetic signaling in disease pathophysiology. Recent studies continue to highlight the central role of BRD4 in transcriptional regulation, reinforcing the utility of targeted inhibitors in basic and translational research .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O2/c1-15-3-4-16(2)19(13-15)25-20(29)14-28-11-9-23(10-12-28)26-21(22(30)27-23)17-5-7-18(24)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHXGHMGKNXTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique spirocyclic structure and several functional groups. Its molecular formula is C22H22BrClN4O2C_{22}H_{22}BrClN_4O_2 with a molecular weight of approximately 489.8 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features:

  • Bromophenyl group : Known for its electron-withdrawing properties, enhancing the reactivity of the compound.
  • Triazaspiro framework : This structure may contribute to unique pharmacological properties.
  • Acetamide moiety : Often associated with various biological activities.

Biological Activity Overview

Preliminary studies on compounds with similar structural motifs suggest that they may exhibit a range of biological activities, including:

  • Anticancer properties : Some derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial effects : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Enzyme inhibition : Certain structural analogs have been identified as inhibitors of specific enzymes involved in disease pathways.

Anticancer Activity

A study investigating derivatives of triazaspiro compounds revealed that certain analogs exhibited significant inhibition of cancer cell lines. For instance, the compound N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide was reported to have an IC50 value of 20 nM against phospholipase D2 (PLD2), which is linked to cancer cell survival and metastasis .

Antimicrobial Properties

Research into the antimicrobial activity of triazaspiro compounds indicated that some derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamideC21H22BrN3O3Indole moietyAnticancer
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamideC21H22BrFN2OFluorinated variantAntimicrobial
2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamideC17H13BrN2O2SThiazole incorporationAntibacterial

The biological activity of 2-(2-(4-bromophenyl)-3-oxo...) is likely mediated through several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell signaling pathways.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with their cycle.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis or metabolic processes.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of this compound lie in pharmaceutical research , particularly in the development of new therapeutic agents. Its potential uses include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure may enhance selectivity towards cancer cells while minimizing effects on normal cells.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for investigating treatments for neurological disorders. Research into binding affinities to specific receptors could elucidate its pharmacological profile.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The precise conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity.

The mechanism of action is expected to relate to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Experimental studies could provide insights into its efficacy and safety profile through functional assays and binding studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazaspiro[4.5]decene Derivatives

Compound ID / Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity / Notes Reference
Target Compound: 2-(2-(4-Bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide Not explicitly given Inferred ~470–490 ~4–5 4-Bromophenyl, 2,5-dimethylphenylacetamide Hypothesized FPR2 modulation (analogous to )
G610-0193 (N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide) C₂₄H₂₇ClN₄O₂ 438.96 4.616 3,4-Dimethylphenyl, 2-chloro-4-methylphenyl High lipophilicity; potential CNS activity
G610-0034 (N-(3-Methoxyphenylmethyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide) C₂₅H₃₀N₄O₃ 434.54 ~4.5 3,4-Dimethylphenyl, 3-methoxyphenylmethyl Enhanced solubility due to methoxy group
BJ10283 (N-(2,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide) C₂₄H₂₈N₄O₄ 436.50 ~3.8 4-Methylphenyl, 2,4-dimethoxyphenyl Reduced logP due to polar methoxy groups
FPR2 Agonist (N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) C₂₁H₂₁BrN₄O₃ 473.33 ~3.5 4-Methoxybenzyl, 4-bromophenyl Potent FPR2 activation in neutrophils

Substituent Effects on Bioactivity

  • Halogenated Aryl Groups : The 4-bromophenyl group in the target compound may enhance receptor binding affinity compared to chloro or methyl analogs (e.g., G610-0193), as bromine’s larger atomic radius improves hydrophobic interactions .
  • Acetamide Side Chains : The 2,5-dimethylphenyl group likely increases metabolic stability over methoxy-substituted analogs (e.g., BJ10283), though at the cost of reduced solubility .
  • Spirocyclic Core: Rigidity from the spiro system improves selectivity compared to non-spiro pyridazinone derivatives (e.g., FPR2 agonists in ), which exhibit mixed FPR1/FPR2 activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this spiro-triazaspiro compound, and how do reaction conditions influence yield?

  • Methodology:

  • Palladium-catalyzed reductive cyclization (as demonstrated for nitroarenes in ) can be adapted using formic acid derivatives as CO surrogates.
  • Multi-step synthesis involving Buchwald-Hartwig amination for aryl bromide coupling (analogous to ) followed by spiro-ring closure via intramolecular cyclization.
  • Key parameters: Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) .

Q. How can structural characterization be performed to confirm the spirocyclic core and substituent positions?

  • Analytical techniques:

  • Single-crystal XRD (as in ) to resolve bond angles and confirm spiro[4.5] geometry.
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish aromatic protons (4-bromophenyl vs. 2,5-dimethylphenyl) and spiro-ring protons.
  • HRMS for molecular ion validation (e.g., ESI+ mode, resolution >30,000) .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve enantioselectivity in asymmetric synthesis?

  • Approach:

  • Screen chiral ligands (e.g., BINAP, Josiphos) with Pd or Ru catalysts ( ).
  • Use DoE (Design of Experiments) to assess ligand-metal ratios, solvent effects, and temperature gradients.
  • Compare enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Case study: Discrepancies in IC₅₀ values for kinase inhibition.

  • Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Control variables: ATP concentration, cell permeability (use PAMPA assays, ), and protein purity (SDS-PAGE ≥95%) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology:

  • Synthesize analogs with modified substituents (e.g., 4-fluorophenyl instead of 4-bromophenyl, ).
  • Use in silico docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases).
  • Correlate computed LogP ( ) with experimental permeability (Caco-2 assays) .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-response data in cytotoxicity studies?

  • Approach:

  • Four-parameter logistic regression (Hill equation) to calculate EC₅₀ and Hill slope.
  • Validate with ANOVA for inter-group variability (e.g., cancer vs. normal cell lines).
  • Use GraphPad Prism or R (drc package) for curve fitting .

Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed?

  • Resolution:

  • Re-refine XRD data with SHELXL ( ) using updated scattering factors.
  • Cross-check with DFT calculations (Gaussian 16, B3LYP/6-31G**) to validate geometric parameters .

Safety & Compliance

Q. What safety protocols are critical during large-scale synthesis?

  • Guidelines:

  • Use fume hoods and explosion-proof reactors for brominated intermediates ( ).
  • Monitor exothermic peaks via RC1e calorimetry to prevent runaway reactions.
  • Follow REACH compliance for waste disposal of halogenated byproducts .

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